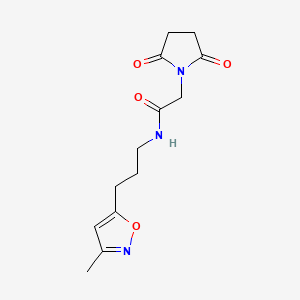

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide

Descripción

2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide is a synthetic small molecule characterized by a pyrrolidine-2,5-dione (succinimide) core and a 3-methylisoxazole-propyl side chain. The isoxazole moiety may enhance metabolic stability and modulate lipophilicity, influencing pharmacokinetic properties.

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-9-7-10(20-15-9)3-2-6-14-11(17)8-16-12(18)4-5-13(16)19/h7H,2-6,8H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCNDTQTVMTVQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)CN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone and isoxazole intermediates. The key steps include:

Formation of Pyrrolidinone Intermediate: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

Synthesis of Isoxazole Intermediate: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Coupling Reaction: The final step involves coupling the pyrrolidinone and isoxazole intermediates with an acetamide group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:

Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Aplicaciones Científicas De Investigación

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or modulate the activity of enzymes involved in metabolic pathways.

Interact with Receptors: Bind to cellular receptors, affecting signal transduction and cellular responses.

Modulate Gene Expression: Influence the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it to acetamide derivatives and isoxazole-containing molecules. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

*Estimated via computational tools (exact data unavailable in public sources).

Key Differences and Implications

Functional Groups and Bioactivity The target compound’s succinimide core distinguishes it from perfluoroalkyl-containing acetamides in . Succinimide derivatives are often associated with enzyme inhibition (e.g., proteasome inhibitors like bortezomib), whereas perfluoroalkyl thioethers are linked to industrial applications (e.g., surfactants) . The 3-methylisoxazole group may enhance metabolic stability compared to dimethylamino or ethylenediamine side chains, which could increase basicity and solubility in polar solvents.

Pharmacokinetic and Environmental Profiles Perfluoroalkyl derivatives (CAS 2738952-61-7, 2742694-36-4) exhibit environmental persistence and bioaccumulation risks due to PFAS content, as noted in TRI reports . The succinimide moiety may confer higher aqueous solubility than perfluoroalkyl analogs, improving oral bioavailability.

Therapeutic vs. Industrial Applications

- The target compound’s structure aligns with neuroactive or anti-inflammatory agents (e.g., isoxazole-containing AMPA receptor modulators). In contrast, TRI-listed acetamides are primarily industrial chemicals .

Research Findings and Limitations

- Efficacy Testing: Methods like those described by Litchfield and Wilcoxon (1948) could evaluate the compound’s dose-response relationships, particularly for enzyme inhibition .

- Synthetic Challenges : The succinimide-isoxazole linkage may require specialized coupling reagents (e.g., EDC/HOBt), unlike simpler acetamide derivatives.

Actividad Biológica

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide is a derivative of pyrrolidine and has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 252.28 g/mol. The structure consists of a pyrrolidine ring with two carbonyl groups and an isoxazole moiety, which contributes to its biological activity.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of compounds related to This compound . For instance, a series of hybrid pyrrolidine derivatives demonstrated significant protective activity in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. One notable derivative showed an effective dose (ED50) of 23.7 mg/kg in the MES test, indicating strong anticonvulsant properties .

Analgesic Effects

The compound has also been evaluated for its analgesic effects. In vivo studies revealed that certain derivatives exhibited potent antinociceptive activity in formalin-induced pain models. This suggests that the mechanisms underlying pain relief may involve modulation of central nervous system pathways .

Research indicates that the biological activity of this compound may be mediated through multiple mechanisms:

- Sodium/Calcium Channel Inhibition : The inhibition of central sodium and calcium currents has been proposed as a mechanism for its anticonvulsant effects.

- TRPV1 Receptor Antagonism : The antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors is also thought to contribute to its analgesic properties .

Study on Anticonvulsant Activity

A focused study evaluated several derivatives based on the pyrrolidine scaffold. Compound 22 , a close relative to This compound , was found to exhibit significant anticonvulsant activity across multiple seizure models. This study not only confirmed the efficacy but also provided insights into the pharmacokinetic profiles of these compounds, suggesting favorable absorption and distribution characteristics .

| Compound | ED50 MES (mg/kg) | ED50 PTZ (mg/kg) | ED50 6 Hz (mg/kg) |

|---|---|---|---|

| Compound 22 | 23.7 | 59.4 | 22.4 |

Analgesic Efficacy in Pain Models

Another case study focused on the analgesic efficacy of related compounds in formalin-induced pain models. The findings indicated that these compounds could significantly reduce pain responses, highlighting their potential as therapeutic agents for neuropathic pain management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.